1-Bromo-4-(1-isocyanatoethyl)benzene
Overview
Description
1-Bromo-4-(1-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8BrNO. It is also known as (S)-1-(4-Bromophenyl)ethyl isocyanate. This compound is characterized by the presence of a bromine atom and an isocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
1-Bromo-4-(1-isocyanatoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through the isocyanate group, which reacts with amino groups.
Industry: The compound is used in the production of polymers and other materials where the isocyanate group is essential for cross-linking reactions.
Safety and Hazards
1-Bromo-4-(1-isocyanatoethyl)benzene is considered hazardous . It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane polymers .
Biochemical Pathways
The reaction of isocyanates with biological molecules such as proteins can lead to changes in their structure and function .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized mainly in the liver, and excreted in the urine .
Result of Action
The reaction of isocyanates with biological molecules can lead to changes in their structure and function, potentially causing cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(1-isocyanatoethyl)benzene . For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can also affect the stability and reactivity of isocyanates .
Preparation Methods
The synthesis of 1-Bromo-4-(1-isocyanatoethyl)benzene typically involves the reaction of 1-bromo-4-(1-hydroxyethyl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and addition reactions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction and reagents used.
Comparison with Similar Compounds
1-Bromo-4-(1-isocyanatoethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1-isocyanatomethyl)benzene: Similar structure but with a different position of the isocyanate group.
4-Bromophenyl isocyanate: Lacks the ethyl group, making it less versatile in certain reactions.
1-Bromo-4-(1-hydroxyethyl)benzene: Precursor to the isocyanate compound, used in its synthesis.
The uniqueness of this compound lies in its dual functional groups, which allow for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-(1-isocyanatoethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVAGWOVWQDTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289031 | |
Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-15-0 | |
Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(1-isocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.